

# A Comparative Analysis of Dapiglutide Phase 1b Trial Results for Obesity

Author: BenchChem Technical Support Team. Date: December 2025



An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the phase 1b clinical trial results for **Dapiglutide**, a novel dual GLP-1/GLP-2 receptor agonist, with established alternatives, semaglutide and tirzepatide. The information is intended for researchers, scientists, and professionals in the field of drug development to offer a clear perspective on the reproducibility and potential of **Dapiglutide** in the landscape of obesity treatment.

## **Executive Summary**

**Dapiglutide**, developed by Zealand Pharma, has shown promising results in its phase 1b trial, demonstrating significant weight loss in participants with overweight or obesity.[1][2][3] As a dual agonist, it targets both the glucagon-like peptide-1 (GLP-1) and glucagon-like peptide-2 (GLP-2) receptors, a mechanism aimed at not only promoting weight loss but also addressing obesity-related low-grade inflammation.[2][3][4] This guide will delve into the quantitative data from the **Dapiglutide** trial and compare it against the well-established GLP-1 receptor agonist semaglutide and the dual GIP/GLP-1 receptor agonist tirzepatide.

## **Quantitative Data Comparison**

The following tables summarize the key findings from the clinical trials of **Dapiglutide**, Semaglutide, and Tirzepatide, focusing on efficacy and participant demographics. It is important to note that the data for semaglutide and tirzepatide are primarily from later-phase, larger-scale trials.



Table 1: Efficacy Outcomes - Body Weight Reduction

| Drug (Trial)                             | Treatment Duration | Mean Body Weight<br>Reduction (Drug)       | Mean Body Weight<br>Reduction<br>(Placebo) |
|------------------------------------------|--------------------|--------------------------------------------|--------------------------------------------|
| Dapiglutide (Phase 1b - Part 1)          | 13 Weeks           | Up to 6.2%                                 | +2.1% (gain)[5][6]                         |
| Dapiglutide (Phase 1b - Part 2)          | 28 Weeks           | 11.6%                                      | 0.2%[1][2][3][4]                           |
| Semaglutide (STEP 1 - Phase 3)           | 68 Weeks           | 14.9%                                      | 2.4%[7][8]                                 |
| Tirzepatide<br>(SURMOUNT-1 -<br>Phase 3) | 72 Weeks           | 15.0% (5mg), 19.5%<br>(10mg), 20.9% (15mg) | 3.1%[9][10][11]                            |

Table 2: Participant Demographics

| Drug (Trial)                             | Number of<br>Participants | Mean Age<br>(years) | Sex                    | Mean Baseline<br>BMI ( kg/m ²) |
|------------------------------------------|---------------------------|---------------------|------------------------|--------------------------------|
| Dapiglutide<br>(Phase 1b - Part<br>1)    | 54                        | 46                  | ~85% Male[3][6]        | 30.0[3][6]                     |
| Dapiglutide<br>(Phase 1b - Part<br>2)    | 30                        | 44.5                | ~93% Male[1][3]<br>[4] | 28.8[1][3][4]                  |
| Semaglutide<br>(STEP 1 - Phase<br>3)     | 1,961                     | 46                  | 74.1% Female           | 37.9[8]                        |
| Tirzepatide<br>(SURMOUNT-1 -<br>Phase 3) | 2,539                     | 44.9                | 67.5% Female           | 38.0[9][10]                    |



# **Experimental Protocols Dapiglutide Phase 1b Trial (NCT06000891)**

The phase 1b trial of **Dapiglutide** was a single-center, randomized, double-blind, placebo-controlled study designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of multiple ascending doses.[1][4][5] The trial was conducted in two parts and notably, did not include any lifestyle modifications such as diet or exercise.[1][2][3][4][5]

- Part 1: This part involved 54 participants across three cohorts who received 13 once-weekly subcutaneous doses of **Dapiglutide** or a placebo.[2][3][5] Dose escalation occurred rapidly, every second week, with target doses of 7.5 mg, 10 mg, and 13 mg.[6][12]
- Part 2: This part included 30 participants who received 28 once-weekly doses of **Dapiglutide** or placebo.[1][2][3][4] The dose was escalated every fourth week, reaching a higher maximum dose than in Part 1.[1][2][5]

#### **Comparator Trials (General Overview)**

- Semaglutide (STEP Program): The STEP (Semaglutide Treatment Effect in People with obesity) program consisted of several large-scale, phase 3, randomized, double-blind, placebo-controlled trials.[13][14] Participants were administered once-weekly subcutaneous semaglutide (typically 2.4 mg) or placebo as an adjunct to lifestyle intervention (reducedcalorie diet and increased physical activity).[7][13]
- Tirzepatide (SURMOUNT Program): The SURMOUNT trials were also large, phase 3, randomized, double-blind, placebo-controlled studies.[9][10][15] Participants received onceweekly subcutaneous injections of tirzepatide at various doses (5 mg, 10 mg, or 15 mg) or placebo, in addition to lifestyle counseling.[9][10]

# Signaling Pathways and Experimental Workflows Dapiglutide Signaling Pathway

**Dapiglutide** is a dual agonist, activating both GLP-1 and GLP-2 receptors. This dual mechanism is intended to combine the established weight-loss effects of GLP-1 receptor agonism with the potential anti-inflammatory and gut barrier-enhancing effects of GLP-2 receptor activation.





Click to download full resolution via product page

Caption: Dapiglutide's dual activation of GLP-1 and GLP-2 receptors.

## **GLP-1 Receptor Signaling Pathway**

Activation of the GLP-1 receptor by agonists like **Dapiglutide** and semaglutide initiates a cascade of intracellular events, primarily through the G $\alpha$ s protein subunit, leading to increased cAMP levels. This pathway plays a crucial role in glucose homeostasis and appetite regulation.





Click to download full resolution via product page

Caption: Simplified GLP-1 receptor signaling cascade.





## **GLP-2 Receptor Signaling Pathway**

The binding of an agonist to the GLP-2 receptor also activates adenylyl cyclase through a G-protein-coupled mechanism, leading to increased cAMP. This pathway is associated with intestinal growth and improved barrier function.





Click to download full resolution via product page

Caption: Overview of the GLP-2 receptor signaling pathway.





### **Dapiglutide Phase 1b Trial Workflow**

The workflow for the **Dapiglutide** phase 1b trial followed a structured, two-part design to assess safety and efficacy at different dosing schedules.



Click to download full resolution via product page

Caption: High-level workflow of the **Dapiglutide** phase 1b clinical trial.

#### Conclusion

The phase 1b trial results for **Dapiglutide** are encouraging, demonstrating a significant, dose-dependent reduction in body weight. The dual agonism of GLP-1 and GLP-2 receptors



presents a novel therapeutic approach for obesity, potentially offering benefits beyond weight loss, such as the mitigation of obesity-related inflammation.

When compared to the later-phase trial data of semaglutide and tirzepatide, **Dapiglutide**'s weight loss efficacy appears to be in a competitive range, especially considering the early stage of its development. The predominantly male and relatively leaner population in the **Dapiglutide** trial is a noteworthy characteristic that may influence the interpretation of the results when compared to the broader populations in the STEP and SURMOUNT trials.

The safety profile of **Dapiglutide**, with mainly mild to moderate gastrointestinal side effects, is consistent with other incretin-based therapies.[1][2] Further investigation in larger, more diverse populations in phase 2 and 3 trials will be crucial to fully elucidate the reproducibility of these findings and the long-term safety and efficacy of **Dapiglutide** for the treatment of obesity. The unique dual-receptor mechanism warrants continued exploration for its potential to address the multifaceted nature of obesity and its associated comorbidities.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Zealand Pharma announces positive topline results from 28-week Phase 1b trial with GLP-1/GLP-2 receptor dual agonist dapiglutide BioSpace [biospace.com]
- 2. Zealand Pharma Reports Positive Phase 1b Trial Results for Dapiglutide [synapse.patsnap.com]
- 3. zealandpharma.com [zealandpharma.com]
- 4. Zealand Pharma announces positive topline results from 28-week Phase 1b trial for dapiglutide [clival.com]
- 5. Zealand Pharma announces positive topline results from [globenewswire.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Semaglutide Treatment Effect in People With Obesity American College of Cardiology [acc.org]



- 8. researchgate.net [researchgate.net]
- 9. Tirzepatide Once Weekly for the Treatment of Obesity American College of Cardiology [acc.org]
- 10. Tirzepatide Once Weekly for the Treatment of Obesity PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. adameetingnews.org [adameetingnews.org]
- 12. patientcareonline.com [patientcareonline.com]
- 13. Efficacy of Semaglutide in Treating Obesity: A Systematic Review of Randomized Controlled Trials (RCTs) PMC [pmc.ncbi.nlm.nih.gov]
- 14. Semaglutide for the treatment of overweight and obesity: A review PMC [pmc.ncbi.nlm.nih.gov]
- 15. patientcareonline.com [patientcareonline.com]
- To cite this document: BenchChem. [A Comparative Analysis of Dapiglutide Phase 1b Trial Results for Obesity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15571176#reproducibility-of-dapiglutide-phase-1b-trial-results]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com